spiro[3.3]heptane-2-sulfonamide chemical structure and physicochemical properties
spiro[3.3]heptane-2-sulfonamide chemical structure and physicochemical properties
An in-depth technical analysis of spiro[3.3]heptane-2-sulfonamide , a highly specialized sp³-rich building block utilized in modern medicinal chemistry to optimize pharmacokinetic profiles and explore novel three-dimensional chemical space.
Architectural Analysis & Conformational Dynamics
The drive to "escape from flatland" in drug discovery has catalyzed the transition from planar, sp²-hybridized aromatic rings to rigid, sp³-rich three-dimensional scaffolds[1]. Spiro[3.3]heptane-2-sulfonamide (CAS: 2172088-37-6) represents a prime example of this paradigm shift.
Structurally, the spiro[3.3]heptane core consists of two cyclobutane rings orthogonal to one another, sharing a single quaternary spiro-carbon. This unique geometry projects substituents into distinct spatial vectors that cannot be accessed by planar benzene rings. When functionalized with a sulfonamide group (-SO₂NH₂) at the 2-position, the molecule acts as a non-classical bioisostere for benzenesulfonamide[1].
The orthogonal projection of the cyclobutane rings significantly reduces the molecule's lipophilicity (LogP) while increasing its fraction of sp³ carbons (Fsp³). This conformational rigidity minimizes the entropic penalty upon target binding, a critical factor when designing inhibitors for complex binding pockets, such as those found in endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α)[2].
Logic of spiro[3.3]heptane-2-sulfonamide as a 3D bioisostere in drug design.
Physicochemical Profiling
The integration of the spiro[3.3]heptane scaffold drastically alters the physicochemical landscape of the resulting sulfonamide compared to its aromatic counterparts. The absence of benzylic positions and electron-rich π-systems shields the molecule from rapid oxidative metabolism by cytochrome P450 enzymes[3].
Below is a synthesized physicochemical profile of spiro[3.3]heptane-2-sulfonamide[4]:
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₇H₁₃NO₂S | Highly efficient low-molecular-weight building block. |
| Molecular Weight | 175.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Fsp³ (Core) | 1.0 (7/7 carbons) | Exceptional 3D character; directly correlates with improved aqueous solubility. |
| Topological Polar Surface Area | ~42.5 Ų | Driven entirely by the sulfonamide; optimal for membrane permeability. |
| Hydrogen Bond Donors | 1 (-NH₂) | Strong interaction potential with target kinase/RNase hinge regions. |
| Hydrogen Bond Acceptors | 2 (-SO₂) | Facilitates dipole interactions and metal coordination (e.g., Zinc). |
Synthetic Methodologies & Protocols
Synthesizing an aliphatic sulfonamide on a sterically hindered sp³ carbon requires a specialized approach. Direct electrophilic sulfonation is impossible on unactivated alkanes. Therefore, the most robust, self-validating methodology involves the nucleophilic displacement of a leaving group with a thioacetate, followed by oxidative cleavage to the sulfonyl chloride, and subsequent amidation.
Step-by-Step Protocol: Synthesis of Spiro[3.3]heptane-2-sulfonamide
Rationale & Causality: We utilize potassium thioacetate (KSAc) as the sulfur source because it is a highly reliable nucleophile for sp³ carbons, preventing elimination side-reactions common with more basic nucleophiles. The oxidative cleavage using N-chlorosuccinimide (NCS) is chosen over chlorine gas for precise stoichiometric control, ensuring the cyclobutane rings do not undergo radical halogenation.
Phase 1: Thioesterification (Nucleophilic Substitution)
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Preparation: Dissolve spiro[3.3]heptane-2-yl methanesulfonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Reaction: Add potassium thioacetate (1.5 eq) in a single portion. Heat the reaction mixture to 60°C for 4 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the mesylate indicates complete inversion of configuration to yield S-spiro[3.3]heptan-2-yl ethanethioate.
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Workup: Quench with H₂O, extract with diethyl ether, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Phase 2: Oxidative Cleavage to Sulfonyl Chloride
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Preparation: Dissolve the crude thioacetate in a 2:1 mixture of Acetonitrile (MeCN) and 2M aqueous HCl. Cool the biphasic system to 0°C.
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Reaction: Slowly add N-chlorosuccinimide (NCS, 3.0 eq) in portions. The reaction relies on the in situ generation of electrophilic chlorine. Stir for 2 hours at room temperature.
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Validation (Self-Validating Step): LC-MS analysis will show the specific isotopic signature of the chlorine atom (M and M+2 peaks at a 3:1 ratio), confirming the formation of spiro[3.3]heptane-2-sulfonyl chloride.
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Workup: Extract immediately with dichloromethane (DCM). Do not store the sulfonyl chloride, as aliphatic sulfonyl chlorides are prone to hydrolysis.
Phase 3: Amidation
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Reaction: Dissolve the crude sulfonyl chloride in Tetrahydrofuran (THF) at 0°C. Dropwise, add an excess of 28% aqueous ammonium hydroxide (NH₄OH, 5.0 eq).
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Completion: Stir for 1 hour. The strong nucleophilicity of ammonia ensures rapid conversion without the need for coupling reagents.
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Isolation: Concentrate the THF in vacuo, acidify the aqueous layer slightly to pH 6 to ensure the sulfonamide is fully protonated, and extract with EtOAc. Purify via flash chromatography to yield pure spiro[3.3]heptane-2-sulfonamide.
Step-by-step synthetic workflow for spiro[3.3]heptane-2-sulfonamide.
Pharmacological Applications & Bioisosterism
The primary utility of spiro[3.3]heptane-2-sulfonamide lies in its application as a terminal pharmacophore in targeted oncology and immunology.
A prominent example is its incorporation into inhibitors targeting the endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α)[2]. IRE1α is a critical sensor in the Unfolded Protein Response (UPR), a survival pathway hijacked by secretory cancers (such as multiple myeloma) to manage high protein synthesis burdens.
In patent WO2020142612A1, the spiro[3.3]heptane-2-sulfonamide moiety is appended to a pteridinone core (e.g., Compound 277)[2]. The rationale is two-fold:
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Target Engagement: The sulfonamide group acts as a critical hydrogen bond donor/acceptor network within the IRE1α binding pocket.
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Metabolic Shielding: Replacing a standard benzenesulfonamide with the spiro[3.3]heptane analog prevents rapid phase I metabolism, prolonging the half-life of the drug while maintaining the necessary exit vectors for the sulfonamide to interact with the target residues.
By utilizing this sp³-rich architecture, drug development professionals can effectively bypass the intellectual property (IP) constraints of traditional flat aromatic systems while simultaneously upgrading the pharmacokinetic resilience of their lead compounds[3].
References
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ResearchGate. Overview of spiro[3.3]heptane synthesis. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.1
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Google Patents. WO2020142612A1 - Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases.2
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Sigma-Aldrich. spiro[3.3]heptane-2-sulfonamide | 2172088-37-6 Product Properties.4
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RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spirohexanes and spiro[3.3]heptanes.5
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020142612A1 - Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases. - Google Patents [patents.google.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. spiro[3.3]heptane-2-sulfonamide | 2172088-37-6 [sigmaaldrich.com]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
